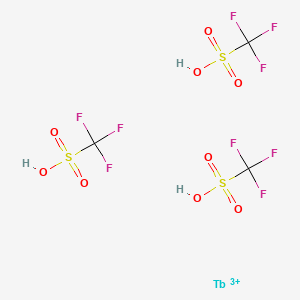
terbium(3+);trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Terbium(3+);trifluoromethanesulfonic acid, also known as terbium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Tb. This compound consists of terbium ions (Tb3+) and trifluoromethanesulfonate ions (CF3SO3^-). It is a colorless solid that is soluble in water and organic solvents. Terbium(III) trifluoromethanesulfonate is known for its high thermal and oxidation stability, making it a valuable compound in various applications .
Preparation Methods
Terbium(III) trifluoromethanesulfonate is typically prepared by reacting terbium metal with trifluoromethanesulfonic acid (CF3SO3H). The reaction is carried out under controlled conditions to ensure the complete conversion of terbium metal to the trifluoromethanesulfonate salt. The general reaction can be represented as follows:
[ \text{Tb} + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Tb(CF}_3\text{SO}_3\text{)}_3 + 3 \text{H}_2 ]
In industrial settings, the production of terbium(III) trifluoromethanesulfonate involves similar synthetic routes but on a larger scale, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Terbium(III) trifluoromethanesulfonate undergoes various chemical reactions, including:
Oxidation and Reduction: Terbium(III) trifluoromethanesulfonate can participate in redox reactions, where terbium ions can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The trifluoromethanesulfonate ions can be substituted by other ligands in coordination chemistry, leading to the formation of new terbium complexes.
Catalytic Reactions: Terbium(III) trifluoromethanesulfonate is used as a catalyst in organic synthesis, promoting various reactions such as electrophilic aromatic nitration and acylation.
Common reagents used in these reactions include trifluoromethanesulfonic acid, nitric acid, and various organic substrates. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
Terbium(III) trifluoromethanesulfonate has a wide range of scientific research applications, including:
Biology: Terbium compounds are used in bioimaging and as luminescent probes due to their unique optical properties.
Medicine: Research is ongoing into the potential use of terbium compounds in medical diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of terbium(III) trifluoromethanesulfonate in catalytic reactions involves the activation of substrates through coordination with terbium ions. The trifluoromethanesulfonate ions enhance the electrophilicity of the terbium center, facilitating various organic transformations. In bioimaging applications, terbium ions emit luminescence upon excitation, allowing for the visualization of biological structures .
Comparison with Similar Compounds
Terbium(III) trifluoromethanesulfonate can be compared with other similar compounds such as:
- Ytterbium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Gadolinium(III) trifluoromethanesulfonate
These compounds share similar chemical properties and applications but differ in their specific reactivity and optical properties. Terbium(III) trifluoromethanesulfonate is unique due to its high thermal stability and strong acidity, making it particularly effective in certain catalytic processes .
Properties
Molecular Formula |
C3H3F9O9S3Tb+3 |
|---|---|
Molecular Weight |
609.2 g/mol |
IUPAC Name |
terbium(3+);trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tb/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3 |
InChI Key |
JLYAVYSVLLIWEK-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















